Welcome to the BenchChem Online Store!
molecular formula C4H6ClNO2 B022413 5-Chloromethyl-2-oxazolidinone CAS No. 22625-57-6

5-Chloromethyl-2-oxazolidinone

Cat. No. B022413
M. Wt: 135.55 g/mol
InChI Key: FNOZCEQRXKPZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09242984B2

Procedure details

5-(Chloromethyl)-1,3-oxazolidin-2-one (500 mg, 3.69 mmol) and iodomethane (0.27 mL, 4.43 mmol) were dissolved in DMF (5 mL) and the resulting solution was cooled to 0° C. Sodium hydride (60%, 177 mg, 4.43 mmol) was added followed by additional DMF (2 mL). The reaction was warmed to room temperature and stirred for 4 hours. Additional iodomethane (0.14 mL, 2.22 mmol) and sodium hydride (60%, 88 mg, 2.2 mmol) were then added and the reaction mixture stirred at room temperature for two hours. The reaction was diluted with EtOAc, washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (12 to 100% EtOAc/hexanes) to afford racemic 5-(chloromethyl)-3-methyl-1,3-oxazolidin-2-one as a yellow liquid. 1H NMR (500 MHz, CDCl3) δ 4.82-4.60 (m, 1H), 3.81-3.55 (m, 3H), 3.48-3.44 (m, 1H), 2.90 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
177 mg
Type
reactant
Reaction Step Two
Quantity
0.14 mL
Type
reactant
Reaction Step Three
Quantity
88 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH:3]1[O:7][C:6](=[O:8])[NH:5][CH2:4]1.I[CH3:10].[H-].[Na+]>CN(C=O)C.CCOC(C)=O>[Cl:1][CH2:2][CH:3]1[O:7][C:6](=[O:8])[N:5]([CH3:10])[CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClCC1CNC(O1)=O
Name
Quantity
0.27 mL
Type
reactant
Smiles
IC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
177 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.14 mL
Type
reactant
Smiles
IC
Name
Quantity
88 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture stirred at room temperature for two hours
Duration
2 h
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (12 to 100% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC1CN(C(O1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.